molecular formula C17H20O B076166 Benzylidene camphor CAS No. 15087-24-8

Benzylidene camphor

Cat. No. B076166
CAS RN: 15087-24-8
M. Wt: 240.34 g/mol
InChI Key: OIQXFRANQVWXJF-UHFFFAOYSA-N
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Description

Benzylidene camphor derivatives are widely recognized in scientific research for their role as ultraviolet (UV) filters in sunscreen compositions and in various materials for UV protection. This chemical compound exhibits significant photochemical behavior, including photoinduced cis-trans isomerization when exposed to light, a phenomenon that does not depend on concentration, the presence or absence of oxygen, or the presence of inhibitors such as isopropanol or biacetyl (Beck et al., 1981).

Synthesis Analysis

Benzylidene camphor and its derivatives have been synthesized through various methods, demonstrating their versatility and adaptability in chemical reactions. For example, the synthesis of 3-benzylidene-D-camphor derivatives has been explored for their efficiency in second-harmonic generation (SHG), with specific compounds showing significant potential in nonlinear optical materials (Kawamata & Inoue, 1993). Additionally, innovative methods have been developed for creating optically active benzylidene derivatives of terpenoid ketones, highlighting their application potential in liquid-crystalline compositions (Chuiko et al., 2002).

Molecular Structure Analysis

The molecular structure of benzylidene camphor derivatives plays a critical role in their chemical and physical properties. Detailed structural analysis has been conducted, such as the study of two related dimeric 3-benzyl-camphors, which provided insights into their crystal structures and the conformational arrangements of the phenyl rings relative to the camphor ring system (Suh et al., 1997).

Chemical Reactions and Properties

Benzylidene camphor undergoes various chemical reactions, contributing to its diverse applications. For instance, its involvement in multicomponent reactions such as the Passerini and Ugi reactions has been explored, demonstrating the synthesis of α-acyloxyamides and α-acylaminoamides with significant diastereomeric excess (Bock & Ugi, 1997). Such reactions highlight the chemical versatility and potential of benzylidene camphor in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of benzylidene camphor, such as its behavior under various conditions, are essential for its application in sunscreens and other protective materials. The photochemical behavior, including the isomerization process under solar simulator light, is a key aspect of its physical properties, affecting its stability and effectiveness as a UV filter (Beck et al., 1981).

Chemical Properties Analysis

The chemical properties of benzylidene camphor, including its reactivity and interactions in various chemical environments, are crucial for its widespread use. Studies have shown its potential in creating novel materials with specific optical properties, such as second-harmonic generation efficiency, which is pivotal for applications in nonlinear optical materials (Kawamata & Inoue, 1993).

Scientific Research Applications

  • UV Filters in Sunscreens : Benzylidene camphor derivatives are used as ultraviolet filters in sunscreens. They undergo photoinduced cis-trans isomerization when exposed to light, and this photochemical behavior is consistent across different conditions (Beck et al., 1981).

  • Endocrine Disruption and Reproductive Effects : Certain derivatives like 3-benzylidene camphor (3BC) have shown estrogenic effects in vitro and in vivo in fish, affecting reproduction and fertility in a dose-dependent manner (Kunz et al., 2006).

  • Tissue Distribution Post-Application : Studies have investigated the distribution of 3-benzylidene camphor in various tissues following topical application, suggesting its potential to be found in human tissues after sunscreen use (Søeborg et al., 2006).

  • Oestrogenic Effect in Fish Assay : Benzylidene camphor has been shown to cause vitellogenin induction in fish, indicating estrogenic activity. This has implications for the environmental impact of these compounds (Holbech et al., 2002).

  • Environmental Impact on Aquatic Invertebrates : UV filters like 3-benzylidene-camphor have been tested for toxicity and estrogenic activity on freshwater invertebrates, showing significant effects on reproduction and development (Schmitt et al., 2008).

  • Developmental Toxicity and Endocrine Activity : Studies indicate that certain UV filters, including 3-benzylidene camphor, exhibit endocrine activity, developmental toxicity, and alter gene expression in reproductive organs and brain regions (Schlumpf et al., 2004).

  • Anticonvulsant Activity : Derivatives of benzylidene camphor, such as hydrazone, semicarbazone, and thiosemicarbazone derivatives, have been synthesized and evaluated for their anticonvulsant activity (Agrawal et al., 2014).

  • Nonlinear Optical Materials : Benzylidene-D-camphor derivatives have been synthesized for their potential use in nonlinear optical materials, particularly for their efficiency in second-harmonic generation (Kawamata & Inoue, 1993).

Safety And Hazards

Benzylidene camphor is generally considered safe for use in cosmetics, but it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound . It is flammable and can cause irritation to the skin, eyes, and respiratory system .

properties

IUPAC Name

3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQXFRANQVWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864552
Record name 3-Benzylidenebornan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylidene camphor

CAS RN

15087-24-8
Record name Benzylidenecamphor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15087-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Benzylidenebornan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.567
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
M Schlumpf, H Jarry, W Wuttke, R Ma, W Lichtensteiger - Toxicology, 2004 - Elsevier
… either 3-benzylidene camphor (stock solution:10 −2 … 0.00001% (v/v)), 4-methyl-benzylidene camphor (10 −4 to 10 −8 … oral applications of 3-benzylidene camphor by gavage on PN 21, 22…
Number of citations: 130 www.sciencedirect.com
H Holbech, U Nørum, B Korsgaard… - Pharmacology & …, 2002 - Wiley Online Library
… -benzylidene camphor and the concentration of plasma vitellogenin with a 10 5 -times induction from 68 mg 3-benzylidene camphor /… of 3-benzylidene camphor and to derive ED-values. …
Number of citations: 68 onlinelibrary.wiley.com
A Deflandre, G Lang - International journal of cosmetic science, 1988 - Wiley Online Library
… Detailed study of the E%Z isomerization of some benzylidene camphor derivatives has been published by the authors (1,2); the same type of study with a cinnamic acid derivative has …
Number of citations: 159 onlinelibrary.wiley.com
I BECK, A DEFLANDRE, G LANG… - … Journal of Cosmetic …, 1981 - Wiley Online Library
Benzylidene camphor derivatives have been currently used as ultraviolet filters in sunscreen compositions. When solutions of these compounds are exposed to the light from a solar …
Number of citations: 34 onlinelibrary.wiley.com
PY Kunz, T Gries, K Fent - Toxicological sciences, 2006 - academic.oup.com
The ultraviolet (UV) filter 3-benzylidene camphor (3BC) is used in personal care products and in a number of materials for UV protection. 3BC has been shown in vitro and in vivo in fish …
Number of citations: 81 academic.oup.com
I Jiménez-Díaz, JM Molina-Molina… - … of Chromatography B, 2013 - Elsevier
… The calculated t parameter ranged from 3.57 for homosalate to 5.65 for 3-benzylidene camphor, being 2.04 the tabulated value (32 df, α = 0.05). Therefore, the t-Student test showed …
Number of citations: 68 www.sciencedirect.com
T Søeborg, NC Ganderup, JH Kristensen… - … of Chromatography B, 2006 - Elsevier
… of 3-benzylidene camphor in all tested tissues following topical application. Furthermore, it was shown that 3-benzylidene camphor … use of 3-benzylidene camphor containing sunscreen, …
Number of citations: 37 www.sciencedirect.com
I Beck, A Deflandre, G Lang, R Arnaud… - Journal of photochemistry, 1985 - Elsevier
The benzophenone- and acetophenone-photosensitized E—Z isomerization of benzylidene camphor (BC) and p-trimethylammoniobenzylidene camphor methylsulphate was studied …
Number of citations: 20 www.sciencedirect.com
V Aghazarian, L Tchiakpe, JP Reynier… - Drug development …, 1999 - Taylor & Francis
… very slow, whereas the release of benzylidene camphor was more pronounced: a decrease … A significant flow of benzylidene camphor was also measured through excised skin of rat in …
Number of citations: 21 www.tandfonline.com
S Agrawal, J Jain, A Kumar, P Gupta… - Research and Reports in …, 2014 - Taylor & Francis
Four series of 20 novel derivatives of benzylidene camphor with hydrazones, semicarbazones, and thiosemicarbazones were designed and synthesized. The newly synthesized …
Number of citations: 22 www.tandfonline.com

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